N,N-diethyl-2-(3-{[(phenylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)acetamide
Overview
Description
N,N-diethyl-2-(3-{[(phenylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)acetamide is a useful research compound. Its molecular formula is C22H25N3O2S and its molecular weight is 395.5 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s worth noting that indole derivatives, which hms1637f18 is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a broad range of biological activities, making indole derivatives a subject of interest in pharmaceutical research .
Mode of Action
Indole derivatives, in general, are known to exhibit a broad range of biological activities such as anti-inflammatory, anti-depressant, anti-fungal, anti-cancer, antihypertensive, antibiotic, anti-microbial agent, anti-viral, chelating agents, antimalarial, anti-hiv, anti-diabetic, anti-tuberculosis, insecticidal, and analgesic activity . The interaction of HMS1637F18 with its targets could potentially result in one or more of these effects.
Biochemical Pathways
Indole derivatives are known to interact with various biochemical pathways due to their broad spectrum of biological activities . The downstream effects of these interactions can vary widely, depending on the specific targets and mode of action of the compound.
Result of Action
Given the broad range of biological activities associated with indole derivatives, the effects could potentially include changes in cell signaling, gene expression, or enzymatic activity
Biochemical Analysis
Biochemical Properties
Cellular Effects
The specific cellular effects of N,N-diethyl-2-(3-{[(phenylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)acetamide are currently unknown. Indole derivatives have been shown to exhibit a broad range of biological activities, including anti-inflammatory, anti-depressant, anti-fungal, anti-cancer, antihypertensive, antibiotic, anti-microbial agent, anti-viral, chelating agents, antimalarial, anti-HIV, anti-diabetic, anti-tuberculosis, insecticidal, and analgesic activity .
Molecular Mechanism
The molecular mechanism of action of this compound is not yet fully understood. Indole derivatives have been found to inhibit or activate enzymes, bind to biomolecules, and cause changes in gene expression .
Properties
IUPAC Name |
2-[3-(2-anilino-2-oxoethyl)sulfanylindol-1-yl]-N,N-diethylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S/c1-3-24(4-2)22(27)15-25-14-20(18-12-8-9-13-19(18)25)28-16-21(26)23-17-10-6-5-7-11-17/h5-14H,3-4,15-16H2,1-2H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJUDLYNPSXDGMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)SCC(=O)NC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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